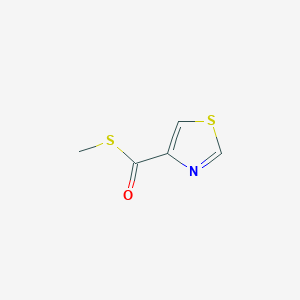

S-Methyl thiazole-4-carbothioate

Description

Contextualizing Thiazole (B1198619) Scaffolds within Advanced Heterocyclic Chemistry Research

Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom at positions 1 and 3, respectively. researchgate.netglobalresearchonline.net This structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules. nih.gov The thiazole ring's aromaticity and the presence of heteroatoms confer unique electronic properties, making it a versatile building block in drug design and development. researchgate.net Its ability to engage in various chemical interactions allows for the synthesis of a diverse library of compounds with a wide spectrum of pharmacological activities. analis.com.my

The significance of the thiazole scaffold is underscored by its presence in a number of FDA-approved drugs, highlighting its therapeutic relevance. nih.gov Examples include the antiretroviral drug Ritonavir and the anti-inflammatory agent Meloxicam. nih.gov The thiazole nucleus is also a key component of thiamine (B1217682) (Vitamin B1), a vital nutrient. nih.gov The demonstrated success of thiazole-containing drugs continues to fuel research into novel derivatives with potential applications in treating a range of diseases, including cancer, microbial infections, and inflammatory disorders. jchemrev.com

Historical Trajectories and Modern Research Trends in Thiazole-4-carbothioate Chemistry

The synthesis of the thiazole ring has a rich history, with the Hantzsch thiazole synthesis, first described in 1887, being a foundational method. nih.govencyclopedia.pub This reaction typically involves the condensation of an α-haloketone with a thioamide. encyclopedia.pub Other classical methods for thiazole synthesis include the Gabriel synthesis and the Cook-Heilbron synthesis. encyclopedia.pub

Modern synthetic chemistry has seen the evolution of more efficient and environmentally benign methods for constructing the thiazole core. numberanalytics.com These contemporary approaches often focus on improving reaction conditions, yields, and atom economy. Trends include the use of microwave-assisted synthesis, which can significantly reduce reaction times, and the development of one-pot, multi-component reactions that increase efficiency. nih.gov Furthermore, there is a growing emphasis on "green chemistry" principles, leading to the exploration of water as a solvent and the use of reusable catalysts. numberanalytics.com

While the synthesis of thiazole-4-carboxylic acids and their ester derivatives has been documented, for instance, through the oxidation of 4-methylthiazole (B1212942) or via cyclization reactions involving thioamides, the specific research trajectory for thiazole-4-carbothioates is less explicitly detailed in the literature. Current time information in Aiken County, US. Thioesters, in general, are known reactive intermediates in organic synthesis, often used in the formation of amides and other carbonyl derivatives. libretexts.org The modern synthesis of thioesters can be achieved through various methods, including the reaction of carboxylic acids with thiols in the presence of activating agents. researchgate.netnih.gov It can be inferred that the synthesis of thiazole-4-carbothioates would leverage these established methods, tailored to the specific reactivity of the thiazole ring system.

Structural Significance and Synthetic Utility within Organic Systems

S-Methyl thiazole-4-carbothioate is a molecule that combines the stable, aromatic thiazole ring with a reactive S-methyl carbothioate group. The structural data for this compound is summarized in the table below.

| Property | Value |

| Molecular Formula | C₅H₅NOS₂ |

| Molecular Weight | 159.23 g/mol |

| CAS Number | 913836-23-4 |

The synthetic utility of this compound lies in its potential as a versatile intermediate for the synthesis of more complex molecules. Thioesters are known to be effective acylating agents, and as such, this compound could be employed in the formation of amides, esters, and ketones by reaction with appropriate nucleophiles. The thiazole-4-carbonyl moiety can be introduced into various molecular scaffolds through these transformations.

Thiazole derivatives, including those functionalized at the 4-position, are valuable building blocks in the synthesis of pharmaceuticals and other biologically active compounds. beilstein-journals.orgnih.gov The carbothioate group in this compound could potentially be transformed into other functional groups, further expanding its synthetic applications. For instance, reduction of the thioester could yield an alcohol, while reaction with organometallic reagents could lead to the formation of ketones. The reactivity of the thiazole ring itself, such as its susceptibility to electrophilic substitution at the C5 position, offers additional avenues for molecular elaboration. globalresearchonline.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

S-methyl 1,3-thiazole-4-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS2/c1-8-5(7)4-2-9-3-6-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCDANFLSZQWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=O)C1=CSC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649563 | |

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913836-23-4 | |

| Record name | S-Methyl 4-thiazolecarbothioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913836-23-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | S-Methyl 1,3-thiazole-4-carbothioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological Advancements in the Synthesis of S Methyl Thiazole 4 Carbothioate and Analogues

Established Synthetic Pathways for Thiazole (B1198619) Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of S-methyl thiazole-4-carbothioate. Several classical and modern methods are employed, each with its own advantages and mechanistic nuances.

Hantzsch Thiazole Synthesis: Mechanistic Insights and Optimization for Carbothioate Precursors

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the preparation of thiazole derivatives. scholaris.casynarchive.com This method involves the condensation reaction between an α-haloketone and a thioamide. scholaris.casynarchive.comchemhelpasap.com The reaction proceeds through an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to afford the thiazole ring. chemhelpasap.comyoutube.com

The mechanism can be summarized in the following steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the α-carbon of the α-haloketone in an SN2 reaction to form an intermediate salt. chemhelpasap.comyoutube.com

Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular attack of the nitrogen atom on the carbonyl carbon to form a hydroxylated thiazoline (B8809763) intermediate. youtube.com

Dehydration: The final step involves the elimination of a water molecule to yield the aromatic thiazole ring. youtube.com

For the synthesis of precursors to this compound, the choice of starting materials is crucial. An α-haloketone bearing an ester group at the appropriate position can be utilized. Optimization of reaction conditions, such as solvent and temperature, is often necessary to achieve high yields and purity. chemhelpasap.commdpi.com For instance, the reaction is often carried out in solvents like ethanol (B145695) or methanol, and heating may be required to drive the reaction to completion. orgsyn.org

Table 1: Key Features of Hantzsch Thiazole Synthesis

| Feature | Description |

| Reactants | α-haloketone and a thioamide derivative. scholaris.ca |

| Product | Substituted thiazole. |

| Mechanism | Involves S-alkylation, intramolecular cyclization, and dehydration. chemhelpasap.comyoutube.com |

| Advantages | Generally high yielding and straightforward to perform. chemhelpasap.com |

| Optimization | Can be influenced by solvent, temperature, and the nature of substituents. mdpi.com |

Cook-Heilbron Condensation and Other Cyclization Strategies

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates. pharmaguideline.comwikipedia.orgexpertsmind.com This reaction is notable for proceeding under mild conditions, often at room temperature. wikipedia.org The mechanism involves the initial formation of a dithiocarbamate (B8719985) intermediate, which then undergoes cyclization and tautomerization to yield the 5-aminothiazole product. While this method is particularly useful for accessing 5-amino substituted thiazoles, its direct application to the synthesis of 4-carbothioate precursors is less common. wikipedia.org

Other cyclization strategies for thiazole synthesis include Tcherniac's synthesis, which utilizes the hydrolysis of α-thiocyanoketones. pharmaguideline.com

Table 2: Comparison of Hantzsch and Cook-Heilbron Syntheses

| Synthesis Method | Starting Materials | Key Product Feature |

| Hantzsch | α-haloketone, Thioamide scholaris.ca | Versatile substitution pattern |

| Cook-Heilbron | α-aminonitrile, Carbon disulfide/dithioacid wikipedia.orgexpertsmind.com | 5-amino functionality wikipedia.org |

Copper-Catalyzed and Other Metal-Mediated Thiazole Syntheses

Modern synthetic methods have introduced the use of metal catalysts to facilitate thiazole formation, often under milder conditions and with greater functional group tolerance. Copper-catalyzed syntheses have emerged as a powerful tool. For example, a copper-catalyzed [3+1+1]-type condensation of oximes, anhydrides, and potassium thiocyanate (B1210189) provides a direct route to thiazoles. organic-chemistry.org Another copper-catalyzed method enables the direct arylation of thiazole C-H bonds, offering a way to introduce substituents onto a pre-formed thiazole ring. organic-chemistry.org

Metal-mediated syntheses of thiazolines, which are precursors to thiazoles, have also been extensively studied. sci-hub.se These methods often involve the cyclization of β-aminothiols or thioamides, with the metal catalyst playing a crucial role in promoting the reaction. sci-hub.se While not always directly producing thiazoles, these routes provide valuable intermediates that can be subsequently oxidized to the corresponding thiazole. sci-hub.se

Specific Synthetic Routes to this compound

Once the thiazole ring is formed, or if a suitable precursor is available, the next critical step is the introduction of the S-methyl carbothioate group at the C4 position.

Thioesterification Reactions at the C4 Position of the Thiazole Ring

Direct thioesterification at the C4 position of a pre-existing thiazole ring can be a challenging transformation due to the electronic nature of the thiazole ring. The C2 position is generally the most electrophilic and susceptible to nucleophilic attack, while the C5 position is the most electron-rich and prone to electrophilic substitution. pharmaguideline.com The C4 position is considered relatively neutral. pharmaguideline.com

However, if a thiazole with a suitable leaving group at the C4 position is available, nucleophilic substitution with a methyl thiolate source could be a potential route. More commonly, the carbothioate functionality is constructed from a carboxylic acid or its derivative at the C4 position.

Functional Group Transformations from Thiazole-4-carboxylic Acid Derivatives

A more common and reliable approach to this compound involves the functional group transformation of a thiazole-4-carboxylic acid or its corresponding ester.

A general and effective method starts with the synthesis of thiazole-4-carboxylic acid or its methyl ester. For instance, thiazole-4-carboxylic acid can be prepared from L-cysteine hydrochloride and formaldehyde (B43269) through a series of condensation, esterification, oxidation, and hydrolysis steps. google.com Specifically, L-cysteine hydrochloride and formaldehyde can be reacted to form methyl thiazolidine-4-carboxylate, which is then oxidized using manganese dioxide (MnO₂) to yield methyl thiazole-4-carboxylate. google.com This ester can then be hydrolyzed to thiazole-4-carboxylic acid. google.com

Once thiazole-4-carboxylic acid is obtained, it can be converted to the desired S-methyl carbothioate. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with methanethiol (B179389) or its corresponding salt.

Alternatively, the methyl ester of thiazole-4-carboxylic acid can be used as a starting point. While direct conversion of an ester to a thioester can be challenging, methods exist for this transformation.

Another related approach involves the synthesis of 4-methylthiazole-5-carboxylic acid, which can be achieved through a one-pot reaction involving formamide, phosphorus pentasulfide, and ethyl chloroacetate, followed by hydrolysis. google.com While this produces the 5-carboxylic acid isomer, similar principles can be applied to target the 4-position.

Synthesis of Derivatized this compound Compounds

Regioselective Functionalization of the Thiazole Core (C2, C5)

The ability to selectively introduce functional groups at specific positions on the thiazole ring is crucial for creating analogues of this compound with tailored properties. The inherent electronic nature of the thiazole ring dictates its reactivity, with the C2 and C5 positions being primary targets for functionalization.

The proton at the C2 position is the most acidic, making it susceptible to deprotonation by strong bases like organolithium reagents. pharmaguideline.com This generates a C2-lithiated thiazole, a potent nucleophile that can react with a wide range of electrophiles, including aldehydes, ketones, and alkyl halides, to install various substituents exclusively at this position. pharmaguideline.com An alternative approach to C2 functionalization involves the formation of thiazol-2-yl-phosphonium salts, which can then react with sulfur and selenium nucleophiles under mild conditions in an atom-economical sequence. rsc.org

The C5 position is generally targeted through electrophilic substitution, particularly when an electron-donating group is present at C2. pharmaguideline.com However, modern cross-coupling reactions have enabled more versatile and predictable C5 functionalization. An efficient method for the direct arylation of thiazole derivatives at the C5-position has been developed using a palladium catalyst without the need for specialized ligands. acs.org Furthermore, palladium-catalyzed C-H alkenylation has been shown to be a powerful tool for the programmed and regioselective functionalization of the C2, C4, and C5 positions, allowing for the synthesis of diverse, multi-substituted thiazoles from simple starting materials. rsc.orgnih.gov

Table 2: Methodologies for Regioselective Functionalization of the Thiazole Core

| Position | Method | Reagents/Catalyst | Type of Group Introduced | Source(s) |

|---|---|---|---|---|

| C2 | Deprotonation/Electrophilic Quench | Organolithium reagents, then electrophiles (e.g., aldehydes, alkyl halides) | Various alkyl and carbonyl groups | pharmaguideline.com |

| C2 | C-H Chalcogenation | Phosphines, then S- or Se-nucleophiles | Thio- or selenoethers | rsc.org |

| C5 | Direct C-H Arylation | Pd(OAc)2, K2CO3 | Aryl groups | acs.org |

| C2, C5 | C-H Alkenylation | Pd(OAc)2 / various ligands | Alkenyl groups | rsc.orgnih.gov |

Approaches for the Synthesis of Conformationally Restricted Analogues

To better understand structure-activity relationships, chemists often design conformationally restricted analogues, where the molecule's flexibility is reduced. This "locks" the molecule into a specific three-dimensional shape, which can lead to enhanced potency and selectivity. For this compound, this can be achieved by incorporating the thiazole core into larger, more rigid cyclic or polycyclic systems.

One common strategy is to bridge two positions of the thiazole ring, such as C4 and C5, with an alkyl chain to create a bicyclic system. A more advanced approach involves dearomative cycloadditions, which transform the flat, aromatic thiazole ring into a C(sp³)-rich, three-dimensional scaffold. acs.org For example, energy transfer-catalyzed intermolecular dearomative cycloadditions of thiazoles with alkenes can provide access to novel heteroatom-containing bicyclic frameworks. acs.org

Table 3: Strategies for Synthesizing Conformationally Restricted Thiazole Analogues

| Strategy | Description | Example Synthetic Method | Resulting Structure | Source(s) |

|---|---|---|---|---|

| Bicyclization | Formation of a new ring fused to the thiazole core. | Dearomative [2π + 2σ] cycloaddition with alkenes. | Fused heteroatom-containing bicyclic systems. | acs.org |

| Rigid Scaffolding | Incorporation of the thiazole into a pre-existing rigid template. | Synthesis of nucleoside analogues on a bicyclo[3.1.0]hexane template. | Thiazole moiety attached to a rigid bicyclic core. | nih.gov |

| Dimerization/Oligomerization | Linking two or more thiazole units with a constrained linker. | Reaction of bis-thiosemicarbazones with α-halocarbonyls. | Bis-thiazole structures with limited rotational freedom. | nih.govfrontiersin.org |

Preparation of Hybrid Molecules Incorporating the this compound Moiety

Molecular hybridization is a powerful strategy in medicinal chemistry that involves combining two or more distinct pharmacophoric units into a single molecule. The goal is to create a new chemical entity with an improved activity profile, potentially acting on multiple biological targets or benefiting from synergistic effects. The this compound moiety can serve as a key building block in the design of such hybrid compounds.

The synthesis of these hybrids typically involves a multi-step linear route where different heterocyclic systems are coupled together. acs.org For example, a thiazole ring can be linked to other biologically active heterocycles like imidazole (B134444), indole (B1671886), or 1,3,4-thiadiazole (B1197879). acs.orgresearchgate.netresearchgate.net The synthetic route often involves the initial preparation of a functionalized thiazole derivative, which is then reacted with another pharmacophore.

A common approach is the cyclization of a thiosemicarbazone precursor that already contains another heterocyclic moiety. For instance, an imidazole-aldehyde can be reacted with thiosemicarbazide, followed by cyclization with a phenacyl bromide to yield an imidazole-thiazole hybrid. researchgate.net Another strategy involves creating a linker, such as an amide or hydrazone bond, to connect the thiazole scaffold to another molecule. This has been used to synthesize hybrids containing N-benzyl indole and thiazole moieties, or to link a 1,3,4-thiadiazole group to an imidazole core via a p-aminobenzoic acid bridge. acs.orgresearchgate.net These modular approaches allow for the systematic variation of both the pharmacophores and the linking units to optimize the final hybrid molecule.

Table 4: Examples of Hybrid Molecules and Synthetic Linkage Strategies

| Hybrid Structure Type | Linked Pharmacophore(s) | Synthetic Linkage Strategy | Source(s) |

|---|---|---|---|

| Imidazole-Thiazole | Imidazole, Thiazole | Cyclization of an imidazole-hydrazinecarbothioamide with phenacyl bromides. | researchgate.net |

| Imidazole-Thiadiazole | Imidazole, 1,3,4-Thiadiazole | Multi-step linear synthesis involving amide bond formation. | acs.org |

| Indole-Thiazole | N-benzyl Indole, Thiazole | Cyclization of a hydrazinecarbothioamide bearing the indole moiety. | researchgate.net |

Investigations into the Chemical Reactivity and Transformation of S Methyl Thiazole 4 Carbothioate

Intrinsic Reactivity of the Thiazole (B1198619) Heterocycle

The thiazole ring is an aromatic five-membered heterocycle containing both sulfur and nitrogen atoms. wikipedia.orgslideshare.net This structure imparts a unique electronic profile that governs its reactivity. The presence of the electron-withdrawing carbothioate group at the C4 position further modulates the reactivity of the thiazole ring in S-Methyl thiazole-4-carbothioate.

Electrophilic Aromatic Substitution: Directing Effects and Reaction Pathways

The thiazole ring is generally considered electron-rich, yet the precise location of electrophilic attack is influenced by the substituents on the ring. numberanalytics.com In unsubstituted thiazole, the C5 position is the primary site for electrophilic substitution due to the electron-donating effect of the sulfur atom. chemicalbook.compharmaguideline.com However, the reactivity of thiazole towards electrophiles is generally low and can be inert under certain conditions. udayton.eduacs.org

For this compound, the S-methyl carbothioate group at the C4 position is an electron-withdrawing group. This deactivates the ring towards electrophilic aromatic substitution. The directing effect of this group, combined with the inherent reactivity of the thiazole ring, would likely direct incoming electrophiles to the C5 position, although the reaction would be expected to be sluggish. Common electrophilic substitution reactions include halogenation, nitration, and Friedel-Crafts acylation. numberanalytics.com

| Reaction Type | Reagent | Expected Product |

| Bromination | Br₂ | 5-Bromo-S-methyl thiazole-4-carbothioate |

| Nitration | HNO₃/H₂SO₄ | 5-Nitro-S-methyl thiazole-4-carbothioate |

| Acylation | Acyl chloride/AlCl₃ | 5-Acyl-S-methyl thiazole-4-carbothioate |

Nucleophilic Attack and Subsequent Ring Transformations, specifically at the C2 position

The C2 position of the thiazole ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack. chemicalbook.compharmaguideline.com This reactivity is a key feature of thiazole chemistry. Strong nucleophiles or activation of the ring are typically required for these reactions to proceed. pharmaguideline.com

Deprotonation at the C2 position with strong bases, such as organolithium reagents, generates a nucleophilic C2-lithiated species. wikipedia.org This intermediate can then react with various electrophiles. While specific studies on this compound are limited, the general reactivity pattern of thiazoles suggests that nucleophilic attack at C2 is a probable reaction pathway. Such attacks can sometimes lead to ring-opening and subsequent transformations. acs.org

Acidity and Basicity: Protonation and Deprotonation Behavior of the Thiazole Nitrogen and C2-H

The thiazole ring exhibits both basic and acidic properties. The nitrogen atom at position 3 has a lone pair of electrons and can be protonated by acids. pharmaguideline.com The pKa of the conjugate acid of thiazole is approximately 2.5, indicating it is a weak base. wikipedia.orgchemicalbook.com The presence of the electron-withdrawing carbothioate group at C4 in this compound would be expected to further decrease the basicity of the thiazole nitrogen. The pKa values of substituted thiazoles are sensitive to the electronic effects of the substituents. rsc.orgrsc.org

The proton at the C2 position of the thiazole ring is notably acidic and can be removed by strong bases. wikipedia.org This acidity is a consequence of the stability of the resulting carbanion, which is stabilized by the adjacent sulfur and nitrogen atoms. The acidity of the C2-hydrogen is a critical factor in many of the reactions of thiazoles, including those involving the formation of thiazolium ylides. wikipedia.orgacs.org

N-Alkylation and Formation of Thiazolium Cations

The nitrogen atom of the thiazole ring can be alkylated by reaction with alkyl halides to form thiazolium cations. wikipedia.orgpharmaguideline.com These salts are important intermediates in various synthetic transformations. ontosight.ai In the case of this compound, N-alkylation would lead to the formation of a 3-alkyl-4-(methylthiocarbonyl)thiazolium salt. Thiazolium salts are known to act as catalysts in reactions like the benzoin (B196080) condensation and are precursors to N-heterocyclic carbenes. wikipedia.orgyoutube.com The positive charge in the thiazolium cation is delocalized, but the sulfur atom bears a significant portion of it. pharmaguideline.comacs.org

Reactivity Profile of the Carbothioate Functional Group

The S-methyl carbothioate group at the C4 position introduces its own set of reactive sites to the molecule. Thioesters are known to undergo reactions similar to their oxygen-containing ester counterparts, but often with different reactivity profiles.

Hydrolysis and Trans-thioesterification Mechanisms

The carbothioate group is susceptible to hydrolysis, which can be catalyzed by either acid or base. youtube.commasterorganicchemistry.com

Acid-catalyzed hydrolysis would likely proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate. Subsequent proton transfers and elimination of methanethiol (B179389) would yield the corresponding carboxylic acid, 4-thiazolecarboxylic acid. youtube.com

Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.com Elimination of the methanethiolate (B1210775) anion would then lead to the formation of the carboxylate salt. masterorganicchemistry.com This process is generally irreversible as the resulting carboxylate is deprotonated under the basic conditions. masterorganicchemistry.com

Trans-thioesterification involves the reaction of the S-methyl carbothioate with another thiol, leading to the exchange of the thioalkyl group. This reaction is analogous to the transesterification of esters and is an important transformation for modifying the thioester functionality.

The hydrolysis of thioesters is a fundamental reaction in both chemistry and biology, with S-methyl thioesters being involved in various metabolic pathways. nih.govnih.gov

Reaction with Nucleophiles and Carbonyl Chemistry of the Thioester

The thioester group is a pivotal feature of this compound, rendering the carbonyl carbon susceptible to nucleophilic attack. This reactivity is comparable to, yet distinct from, that of conventional esters and amides. Thioesters are generally more reactive than their oxygen-based ester counterparts due to the lower resonance stabilization of the C-S bond compared to the C-O bond and the better leaving group ability of the thiolate anion (S-CH₃)⁻.

This enhanced reactivity allows for facile transformations with a range of nucleophiles. For instance, reaction with amines (aminolysis) is a common method for converting thioesters into amides. In the context of this compound, this would lead to the formation of various thiazole-4-carboxamides. This transformation is significant in medicinal chemistry for the synthesis of biologically active molecules. mssm.edu For example, the synthesis of 4-substituted-2-thiazole amides has been explored for developing antiviral agents. mssm.edu

The reaction with alcohols (alcoholysis) or other thiols (thiolysis) can also occur, typically under catalytic conditions, to yield the corresponding esters or different thioesters. Hydrolysis, the reaction with water, yields the parent thiazole-4-carboxylic acid and methanethiol.

Table 1: Representative Nucleophilic Reactions of this compound

| Nucleophile | Product Type | Significance |

| Primary/Secondary Amine (R₂NH) | Thiazole-4-carboxamide | Synthesis of bioactive compounds, peptides. |

| Alcohol (R'OH) | Thiazole-4-carboxylate ester | Transformation of functional groups. |

| Water (H₂O) | Thiazole-4-carboxylic acid | Hydrolysis, degradation pathway. |

Redox Chemistry: Oxidation and Reduction of the Sulfur Atom

The presence of two sulfur atoms in this compound—one in the thiazole ring and one in the thioester group—makes its redox chemistry particularly interesting.

Oxidation: The sulfur atoms in the molecule can be selectively oxidized. The thioether-like sulfur of the thioester is generally more susceptible to oxidation than the sulfur atom within the aromatic thiazole ring. Mild oxidizing agents, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂), can convert the thioester to a sulfoxide (B87167) and subsequently to a sulfone under more forcing conditions. researchgate.net The sulfur in the thiazole ring is less reactive due to its participation in the aromatic system, but oxidation to a thiazole N-oxide at the nitrogen atom can occur with agents like m-CPBA. reddit.com Selective oxidation of the thioether sulfur in the presence of a thiazole ring is considered achievable. reddit.com

Reduction: The thioester group is readily reduced. Unlike esters, which are generally resistant to reduction by milder agents like sodium borohydride (B1222165) (NaBH₄), thioesters can be reduced under these conditions, although the reaction may require activation with additives or elevated temperatures. mdma.chreddit.com The typical product of thioester reduction is the corresponding primary alcohol, which in this case would be (thiazol-4-yl)methanol.

A more controlled, partial reduction to the aldehyde, thiazole-4-carbaldehyde, can be achieved using specific reducing agents. The Fukuyama reduction, which employs a palladium catalyst and a silane (B1218182) hydride, is a well-established method for the selective conversion of thioesters to aldehydes. mdpi.com Similarly, the Rosenmund reduction of the corresponding thiazole-4-carbonyl chloride (which can be synthesized from the carboxylic acid) using a poisoned palladium catalyst (Pd/BaSO₄) yields the aldehyde. mdpi.com

Table 2: Summary of Redox Reactions

| Reaction Type | Reagent(s) | Primary Product |

| Oxidation | m-CPBA (1 equiv) | S-Methyl thiazole-4-carbosulfoxide |

| Oxidation | m-CPBA (>2 equiv) | S-Methyl thiazole-4-carbosulfone |

| Reduction (to alcohol) | NaBH₄, LiAlH₄ | (Thiazol-4-yl)methanol |

| Reduction (to aldehyde) | Pd/C, Et₃SiH (Fukuyama) | Thiazole-4-carbaldehyde |

Cross-Coupling Reactions Involving the Carbothioate Unit

Modern synthetic chemistry heavily relies on cross-coupling reactions to form carbon-carbon bonds, and thioesters have emerged as valuable electrophilic partners in these transformations. This compound is a potential substrate for several such palladium-catalyzed reactions.

The Liebeskind-Srogl cross-coupling is a prominent reaction that directly converts thioesters into ketones by reacting them with boronic acids. wikipedia.orgyoutube.com This reaction proceeds under neutral conditions, catalyzed by palladium(0) and a stoichiometric amount of a copper(I) carboxylate co-catalyst. wikipedia.orgresearchgate.net Applying this to this compound with an aryl boronic acid (Ar-B(OH)₂) would yield a 4-aroylthiazole. The reaction is known for its excellent functional group tolerance, making it suitable for complex molecule synthesis. nih.govnih.gov

While the direct use of thioesters in Suzuki-Miyaura couplings is less common than that of halides, variations of the reaction exist. organic-chemistry.org The Liebeskind-Srogl reaction is mechanistically distinct but achieves a similar outcome (ketone synthesis). Standard Suzuki reactions typically couple aryl halides with boronic acids. nih.govresearchgate.net For this compound to participate in a traditional Suzuki-type reaction, it would likely involve a halogenated thiazole precursor rather than the thioester itself. nih.gov

Similarly, the Heck reaction typically involves the coupling of an unsaturated halide with an alkene. youtube.comresearchgate.net Palladium can insert into the C–S bond of a thioester, and cascade reactions that incorporate a Heck-type step have been developed for the synthesis of functionalized thioesters. youtube.com This suggests that the carbothioate unit could potentially be involved in more complex, multi-step coupling processes.

Table 3: Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Product Type |

| Liebeskind-Srogl | Boronic Acid (R-B(OH)₂) | Pd(0), Cu(I) carboxylate | 4-Acylthiazole |

| Suzuki-Miyaura (variant) | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | 4-Acylthiazole |

| Heck-type (cascade) | Alkene | Pd catalyst, Base | Functionalized Thiazole |

Advanced Analytical and Spectroscopic Characterization in Thiazole 4 Carbothioate Research

Comprehensive Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For S-Methyl thiazole-4-carbothioate, various NMR methods are employed to map its proton and carbon framework, providing insights into its electronic environment and connectivity.

Proton (¹H) NMR: Chemical Shift Anisotropy and Spin-Spin Coupling Analysis

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The thiazole (B1198619) ring itself has characteristic chemical shifts for its protons. In the parent thiazole molecule, the proton at the C2 position (H2) typically resonates at a lower field (higher ppm) than the protons at C4 (H4) and C5 (H5) due to the deshielding effect of the adjacent nitrogen and sulfur atoms. chemicalbook.com For substituted thiazoles, these shifts are influenced by the nature and position of the substituents.

In this compound, the protons on the thiazole ring and the methyl group exhibit distinct signals. The chemical shifts are influenced by the electron-withdrawing nature of the carbothioate group. The protons on the thiazole ring are expected to show spin-spin coupling, which provides information about the connectivity of the atoms. The coupling constant (J-value) between adjacent protons is a key parameter in assigning the signals to specific protons in the ring. For instance, in 4-methylthiazole (B1212942), a coupling constant of 1.86 Hz is observed between the protons at the 2 and 5 positions. chemicalbook.com

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

| Compound | Solvent | H2 (ppm) | H5 (ppm) | Other Protons (ppm) | J-coupling (Hz) |

|---|---|---|---|---|---|

| Thiazole chemicalbook.com | CF₃COOH (5 mol%) | 9.97 (d) | 8.23 (d) | 8.42 (d, H4) | J(H2,H5) = 0.9, J(H2,H4) = 2.2, J(H4,H5) = 3.6 |

Carbon-13 (¹³C) NMR: Characterization of the Carbon Skeleton

Carbon-13 NMR (¹³C NMR) is instrumental in defining the carbon framework of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal, and its chemical shift is indicative of its electronic environment. The carbon atoms of the thiazole ring have characteristic chemical shift ranges. Generally, the C2 carbon resonates at a significantly lower field compared to C4 and C5 due to the influence of the adjacent heteroatoms. chemicalbook.com The carbonyl carbon of the carbothioate group will also have a characteristic downfield chemical shift.

Table 2: Representative ¹³C NMR Data for Thiazole Derivatives

| Compound | Solvent | C2 (ppm) | C4 (ppm) | C5 (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|---|

| 4-Methylthiazole chemicalbook.com | Not specified | 152.9 | 148.5 | 112.9 | 16.9 (CH₃) |

Multidimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

For complex molecules, one-dimensional NMR spectra can be challenging to interpret due to overlapping signals. Multidimensional NMR techniques are employed to resolve these ambiguities and establish definitive structural assignments. ipb.pt

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled, revealing the connectivity of proton networks within the molecule.

HMQC (Heteronuclear Multiple Quantum Coherence) : This technique correlates proton signals with the carbon atoms to which they are directly attached, aiding in the assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are separated by two or three bonds, providing crucial information for assembling the molecular structure, especially for quaternary carbons and functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, which is invaluable for determining the stereochemistry and conformation of the molecule. ipb.pt

While specific multidimensional NMR data for this compound were not found, the application of these techniques to thiazole derivatives is a standard practice for unambiguous structural confirmation. ipb.ptnih.gov

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which allows for the determination of its elemental composition. nih.gov For this compound (C₅H₅NOS₂), the exact mass can be calculated and compared with the experimentally determined value to confirm its molecular formula. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. In a typical experiment, the molecular ion of this compound would be selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to provide detailed structural information. The fragmentation patterns of thiazole derivatives often involve characteristic losses of small neutral molecules. researchgate.netnih.govresearchgate.net For this compound, expected fragmentation pathways could include:

Loss of the S-methyl group (•SCH₃).

Cleavage of the bond between the thiazole ring and the carbothioate group.

Fragmentation of the thiazole ring itself.

By analyzing these fragmentation pathways, the connectivity of the atoms within the molecule can be confirmed. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Thiazole |

| 4-Methylthiazole |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Functional Groups

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational and rotational modes of molecules, which are specific to the types of bonds and their arrangement.

For this compound, IR and Raman spectroscopy would be expected to reveal characteristic vibrational bands corresponding to its key structural features. The thiazole ring would exhibit distinct C=N and C-S stretching vibrations. The carbothioate group is of particular interest, with the C=O stretching frequency being a strong indicator of the electronic environment of the carbonyl group. The C-S and S-CH3 stretching and bending vibrations would also provide valuable structural information.

A hypothetical table of expected vibrational frequencies is presented below, based on known data for similar functional groups.

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Thiazole Ring | C=N Stretch | 1620-1550 |

| C-H Stretch (aromatic) | 3100-3000 | |

| Ring Vibrations | 1500-1300 | |

| Carbothioate | C=O Stretch | 1680-1650 |

| C-S Stretch | 800-600 | |

| Methyl Group | C-H Stretch (aliphatic) | 2980-2850 |

| C-H Bend | 1470-1350 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the conjugated systems present in the molecule.

In this compound, the thiazole ring and the carbothioate group constitute a conjugated system. UV-Vis spectroscopy would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The solvent used for the analysis can influence the position of these bands, providing information about the nature of the electronic transitions.

Fluorescence spectroscopy, a complementary technique, measures the emission of light from a molecule after it has been electronically excited. While not all molecules fluoresce, for those that do, the emission spectrum and quantum yield are important characteristics. The fluorescence properties of this compound would depend on its structural rigidity and the efficiency of non-radiative decay processes. Research on similar thiazole-containing fluorophores has shown that the emission properties can be sensitive to the molecular environment. sigmaaldrich.comrsc.org

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, it is possible to determine the precise arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful single-crystal X-ray diffraction analysis would provide unambiguous confirmation of its molecular structure. It would reveal the planarity of the thiazole ring and the conformation of the S-methyl carbothioate substituent relative to the ring. Furthermore, it would elucidate the packing of the molecules in the crystal lattice, highlighting any significant intermolecular interactions such as hydrogen bonds or π-π stacking, which can influence the physical properties of the compound. While specific crystallographic data for this compound is not available, studies on other thiazole derivatives have provided valuable insights into their solid-state structures.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most commonly employed methods.

HPLC separates compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be developed. The retention time of the compound would be a characteristic parameter under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis and purity determination.

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. This compound would likely be amenable to GC-MS analysis. The gas chromatogram would indicate the purity of the sample, while the mass spectrum would show the molecular ion peak, confirming the molecular weight of the compound, and a characteristic fragmentation pattern that can be used for structural elucidation.

A summary of the expected chromatographic parameters is provided below.

| Technique | Stationary Phase (Example) | Mobile Phase/Carrier Gas (Example) | Detection Method | Information Obtained |

| HPLC | C18 silica (B1680970) gel | Acetonitrile/Water gradient | UV Detector | Purity, Retention Time |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometer | Purity, Molecular Weight, Fragmentation Pattern |

Theoretical and Computational Chemistry Investigations of S Methyl Thiazole 4 Carbothioate

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of S-Methyl thiazole-4-carbothioate. These methods model the behavior of electrons and nuclei to predict molecular properties with high accuracy.

Density Functional Theory (DFT) has become a important tool for investigating the electronic properties and reactivity of thiazole (B1198619) derivatives. By focusing on the electron density, DFT provides a balance between computational cost and accuracy for many-electron systems.

Studies on related thiazole carboxamide derivatives have utilized DFT to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies of these orbitals and their gap (HOMO-LUMO gap) are crucial descriptors of chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. For instance, in a series of 2-(3-methoxyphenyl)-4-methylthiazole-5-carboxamide derivatives, DFT analysis was performed to assess their chemical reactivity by computing the energies of these frontier orbitals. nih.gov

The molecular electrostatic potential (MEP) surface, another DFT-derived property, helps in identifying the regions of a molecule that are rich or poor in electrons. This allows for the prediction of sites susceptible to electrophilic and nucleophilic attack. For various 4-methylthiazole (B1212942) compounds, the MEP surface has been used to understand their reactive sites. nih.gov

Table 1: Representative DFT-Calculated Properties for Thiazole Derivatives

| Compound/Derivative Class | Basis Set | Calculated Property | Value/Observation | Reference |

| 4-Methylthiazole derivatives | 6-311++G(d,p) | HOMO-LUMO gap | Varies with substitution, indicates reactivity | nih.gov |

| 4-Methylthiazole derivatives | 6-311++G(d,p) | Molecular Electrostatic Potential (MEP) | Identifies electron-rich (e.g., N, O atoms) and electron-poor regions | nih.gov |

| 2-Amino-4-methyl-thiazole | Not specified | Dipole Moment | Increase in dipole moment correlated with inhibition efficiency | researchgate.net |

This table presents data for related thiazole derivatives as a proxy for this compound due to the lack of specific literature on the target compound.

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a higher level of accuracy compared to DFT, albeit at a greater computational expense. physics.gov.az These methods are particularly useful for smaller molecules or for benchmarking results from less computationally intensive methods.

For peptide-derived oxazoles and thiazoles, ab initio calculations at the RHF/6-31G* and MP2/6-31G//RHF/6-31G levels of theory have been performed. nih.gov These calculations were used to study the rotational profiles of the ring-carboxamide bond and to derive optimized parameters for the AMBER* force field. nih.gov Such high-level calculations provide a detailed understanding of conformational preferences and intramolecular interactions, which are crucial for accurately modeling the behavior of these molecules in biological systems. nih.gov While no specific ab initio studies on this compound were found, the principles from studies on related thiazoles are directly applicable.

Molecular Dynamics Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and their interactions with the environment. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule, revealing its flexibility and preferred shapes.

In the context of thiazole derivatives, MD simulations have been employed to investigate the stability of ligand-protein complexes. For example, a 100 ns MD simulation was performed on a complex of a thiazole derivative with lanosterol (B1674476) 14-alpha demethylase, a key enzyme in fungal cell membrane biosynthesis. nih.gov The root mean square deviation (RMSD) of the protein's Cα atoms was monitored to assess the conformational stability of the complex over time. nih.gov Such simulations provide valuable insights into how these molecules bind to and interact with biological targets, which is crucial for drug design and development. nih.gov

Prediction of Spectroscopic Signatures from First Principles

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra, from first principles. These predictions are invaluable for interpreting experimental spectra and for confirming the structure of newly synthesized compounds.

DFT calculations, for example, can be used to compute vibrational frequencies, which correspond to the peaks in an IR spectrum. Similarly, NMR chemical shifts can be predicted with good accuracy. For synthesized 4-methylthiazole compounds, techniques including proton and carbon NMR, mass spectrometry, FT-IR, and UV spectroscopy were used for characterization, and the molecular structures were investigated using DFT. nih.gov The comparison between computed and experimental spectra can provide a high degree of confidence in the structural assignment of a molecule.

Computational Studies of Molecular Interactions and Binding Affinities

Understanding the non-covalent interactions between a molecule and its biological target is fundamental to medicinal chemistry. Computational studies play a key role in elucidating these interactions and in predicting binding affinities.

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor. For novel thiazole carboxamide derivatives, molecular docking studies were carried out to identify their probable binding patterns within COX-1 and COX-2 isozymes. nih.gov These studies can reveal key interactions, such as hydrogen bonds and π–π stacking, that are responsible for the binding affinity. nih.gov

Furthermore, quantum chemical calculations can be used to study the nature and strength of non-covalent interactions. For instance, the interaction between 4-methylthiazole and water has been investigated using DFT. These studies revealed that the primary interaction is a hydrogen bond between the nitrogen atom of the thiazole and a hydrogen atom of water. nih.gov

Research Applications and Emerging Frontiers for S Methyl Thiazole 4 Carbothioate Derivatives

Role as Versatile Building Blocks in Advanced Organic Synthesis

The chemical architecture of S-Methyl thiazole-4-carbothioate derivatives makes them valuable starting materials and intermediates in organic synthesis. researchgate.net Their inherent reactivity and the presence of multiple functional groups allow for the construction of complex molecular frameworks.

The thiazole (B1198619) motif is a crucial component of many biologically important and medicinally useful agents. researchgate.net Thiazole derivatives are recognized as key building blocks in the synthesis of various pharmaceuticals and agrochemicals. researchgate.net For instance, 4-methyl-5-formylthiazole, a related thiazole derivative, serves as a critical intermediate in the industrial production of the antibiotic cefditoren (B193786) pivoxil. researchgate.netnih.gov The synthesis of such intermediates often involves multi-step processes where the thiazole core is constructed and subsequently modified. researchgate.netnih.gov The Hantzsch reaction, a classic method involving the condensation of α-haloketones with thioamides, remains a widely used strategy for creating the thiazole ring system, which can then be elaborated into more complex structures. researchgate.netnih.gov

Research has also demonstrated that derivatives of ethyl 2-amino-4-methylthiazole-5-carboxylate, which share the core thiazole structure, exhibit significant antileukemic activity against various human cells, highlighting their potential as precursors for new antineoplastic agents. researchgate.net The synthesis of these and other bioactive molecules often relies on the strategic functionalization of the thiazole ring, a process for which compounds like this compound could serve as valuable starting points.

The coordination chemistry of thiazole-containing compounds is an area of growing interest due to their potential applications in catalysis. researchgate.net The nitrogen and sulfur atoms within the thiazole ring provide potential coordination sites for metal ions, making these derivatives attractive candidates for ligand design. researchgate.net Thiazole-derived ligands have been successfully incorporated into metal complexes used in various chemical transformations. researchgate.net

For example, novel thiazol-5-ylidene mesoionic carbenes, a class of compounds accessible from thiazolium salt precursors, have been shown to form stable complexes with transition metals like gold and palladium. researchgate.net These complexes are noteworthy for their potential in catalysis, as they feature stronger donor properties than classical N-heterocyclic carbenes (NHCs) and exhibit high thermal and air stability. researchgate.net Furthermore, chiral bis-bidentate ligands containing a thiazole moiety have been used to create stereospecific helical metal complexes, which have been applied as catalysts in homogeneous asymmetric hydrogenation reactions. researchgate.net While direct use of this compound as a ligand is not extensively documented, its structure represents a modifiable template for developing new, highly specific ligands for catalytic applications.

Investigations in Plant Protection Chemistry

Derivatives of this compound are at the forefront of research into new methods for protecting crops from disease. Instead of acting as direct biocides, many of these compounds function by modulating the plant's own defense systems or by disarming pathogens, representing a more sophisticated approach to disease management.

Systemic Acquired Resistance (SAR) is a natural, whole-plant defense response that provides long-lasting, broad-spectrum protection against a wide range of pathogens, including viruses, bacteria, and fungi. nih.govnih.gov This resistance can be triggered by a localized infection or by treatment with certain chemical elicitors known as plant activators. nih.govnih.gov

A prominent example of such a plant activator is Acibenzolar-S-methyl (also known as BTH), a derivative of this compound. cabidigitallibrary.orgnih.gov BTH itself is not directly antimicrobial; instead, it mimics the plant's natural signaling molecule, salicylic (B10762653) acid (SA), to induce the SAR pathway. nih.govwikipedia.org Once applied to the plant, BTH is metabolized into its active form, acibenzolar (B1665435) (1,2,3-benzothiadiazole-7-carboxylic acid), through the action of plant enzymes like methyl salicylate (B1505791) esterase. wikipedia.orgfao.org

| Plant Activator | Mechanism of Action | Key Induced Genes | Target Pathogens |

| Acibenzolar-S-methyl (BTH) | Induces Systemic Acquired Resistance (SAR) by mimicking salicylic acid. nih.govwikipedia.org | PR-1, PR-2, PR-5, NPR1, PAL nih.govnih.govresearchgate.net | Broad spectrum, including fungi (Erysiphe graminis), bacteria (Pseudomonas syringae), and viruses (TMV). cabidigitallibrary.orgmdpi.com |

The Type III Secretion System (T3SS) is a sophisticated protein appendage used by many Gram-negative bacterial pathogens, such as Xanthomonas and Pseudomonas, to inject virulence factors (effector proteins) directly into plant cells. nih.govfrontiersin.org This system is critical for the pathogen's ability to suppress plant defenses and cause disease. nih.gov Targeting the T3SS with specific inhibitors is a promising anti-virulence strategy because it can disarm the pathogen without killing it, thereby reducing the selective pressure for resistance development. nih.govfrontiersin.org

Recent research has identified thiazole derivatives as potent inhibitors of the T3SS. nih.gov In a study focused on controlling bacterial leaf blight in rice, caused by Xanthomonas oryzae pv. oryzae (Xoo), a series of novel S-Thiazol-2-yl-furan-2-carbothioate derivatives were synthesized and evaluated. nih.gov These compounds were found to significantly inhibit the promoter activity of the hpa1 gene, a key component of the T3SS. nih.gov The most effective of these thiazole derivatives reduced the expression of several T3SS-related genes and significantly attenuated the hypersensitive response (HR) in non-host plants without affecting bacterial growth. nih.gov In vivo experiments confirmed that these T3SS inhibitors could significantly reduce the symptoms of bacterial leaf blight on rice. nih.gov This approach represents a novel frontier in developing bactericides that target virulence rather than viability. nih.govresearchgate.net

Thiazole derivatives have demonstrated a broad spectrum of antifungal activity, and research continues to uncover the molecular mechanisms behind their efficacy. nih.govnih.govmdpi.com Studies suggest that these compounds can act on multiple cellular targets within the fungal cell.

One primary mechanism involves the disruption of the fungal cell membrane's integrity. nih.govnih.gov Fluorescence microscopy has shown that some thiazole derivatives can damage the cell membrane of Candida species. nih.gov This disruption is often linked to the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov Molecular docking studies suggest that certain thiazole derivatives can act as non-competitive inhibitors of lanosterol (B1674476) C14α-demethylase, a key enzyme in the ergosterol pathway. nih.gov This mode of action is distinct from that of classic azole antifungals, which may result in reduced toxicity and better activity against resistant strains. nih.gov

Another identified mechanism is the interference with the fungal cell wall. nih.govresearchgate.net Experiments using sorbitol, an osmotic protectant, showed that the minimum inhibitory concentration (MIC) of certain thiazole derivatives increased significantly in its presence. nih.govresearchgate.net This suggests that these compounds act by weakening the cell wall, making the fungus susceptible to osmotic stress. nih.gov

Furthermore, some thiazole compounds exert their antifungal effect by inducing oxidative stress. frontiersin.org The compound (4-phenyl-1, 3-thiazol-2-yl) hydrazine (B178648) was found to increase the production of reactive oxygen species (ROS) in Candida albicans. This accumulation of ROS leads to oxidative damage, which is a key factor in killing the fungal cells and inhibiting their transition to more virulent hyphal forms. frontiersin.org

| Antifungal Mechanism | Target | Effect | Example Class |

| Ergosterol Biosynthesis Inhibition | Lanosterol C14α-demethylase | Disrupts cell membrane integrity. nih.gov | 2,4-Disubstituted-1,3-thiazole derivatives nih.gov |

| Cell Wall Disruption | Fungal cell wall structure | Increases susceptibility to osmotic stress. nih.govresearchgate.net | Thiazole derivatives with a cyclopropane (B1198618) system nih.gov |

| Induction of Oxidative Stress | Intracellular redox balance | Accumulation of Reactive Oxygen Species (ROS), leading to cellular damage. frontiersin.org | (4-phenyl-1, 3-thiazol-2-yl) hydrazine frontiersin.org |

Future Perspectives and Challenges in S Methyl Thiazole 4 Carbothioate Research

Sustainable and Atom-Economical Synthetic Methodologies

A primary challenge in the broader application of S-Methyl thiazole-4-carbothioate lies in the development of synthetic methodologies that are both environmentally benign and efficient. Traditional synthetic routes for thiazole (B1198619) derivatives often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. bepls.com The principles of green chemistry, therefore, are becoming increasingly central to the future of thiazole synthesis. bohrium.com

Future research will likely focus on the following areas:

Green Solvents and Catalysts: A shift away from volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is anticipated. bepls.combohrium.com The development and utilization of recyclable biocatalysts, such as chitosan hydrogels, can also offer a more sustainable approach to thiazole synthesis. mdpi.com

Energy-Efficient Synthesis: The use of alternative energy sources like microwave and ultrasound irradiation can significantly reduce reaction times and improve yields, contributing to more sustainable processes. bepls.combohrium.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product is a key principle of green chemistry. researchgate.net Multi-component, one-pot reactions are a promising strategy for improving the atom economy of thiazole synthesis. bepls.comnih.gov For the thioester moiety, developing catalytic methods for the direct conversion of carboxylic acids to thioesters using safer coupling reagents will be a significant advancement. wikipedia.org

| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |

| Microwave/Ultrasound Irradiation | Acceleration of the cyclization reaction to form the thiazole ring. | Reduced reaction times, improved yields, and higher selectivity. bohrium.com |

| Green Solvents (e.g., water, ionic liquids) | Performing the synthesis in an environmentally friendly medium. | Reduced pollution and potential for catalyst recycling. bepls.combohrium.com |

| Recyclable Catalysts (e.g., biocatalysts) | Utilizing reusable catalysts for the key reaction steps. | Lower cost, reduced waste, and improved sustainability. mdpi.com |

| Multi-component Reactions | One-pot synthesis from simple starting materials to improve atom economy. | Simplified procedures, reduced waste, and higher efficiency. bepls.comnih.gov |

Discovery of Novel Transformations and Reactivity Patterns

The unique electronic properties of the thiazole ring and the reactivity of the thioester group in this compound suggest a rich and largely unexplored reaction chemistry. Future research is expected to uncover novel transformations and reactivity patterns, expanding the synthetic utility of this compound.

The thiazole ring itself is known to undergo a variety of reactions, including electrophilic and nucleophilic substitutions. pharmaguideline.comnih.gov The C2 position is particularly susceptible to deprotonation, creating a nucleophilic center for further functionalization. pharmaguideline.com The thioester functional group is more reactive than its ester or amide counterparts and can participate in a range of transformations. nih.govwarwick.ac.uk

Future research directions in this area may include:

Fukuyama Coupling: This palladium-catalyzed reaction couples a thioester with an organozinc halide to form a ketone, offering a powerful tool for carbon-carbon bond formation. wikipedia.org

Native Chemical Ligation: Thioesters are key intermediates in native chemical ligation, a powerful technique for the synthesis of large peptides and proteins. wikipedia.orgnih.gov

Decarbonylative Reactions: Recent advances have shown that aryl thioesters can undergo decarbonylative conversion to thioethers, providing a novel synthetic route to this important class of compounds. warwick.ac.uk

Thiol-Thioester Exchange: The reversible nature of the thiol-thioester exchange in aqueous media can be exploited in dynamic combinatorial chemistry and the self-assembly of complex molecular architectures. nih.gov

| Reaction Type | Description | Potential Application for this compound |

| Fukuyama Coupling | Palladium-catalyzed coupling of a thioester with an organozinc reagent to form a ketone. wikipedia.org | Synthesis of novel ketone derivatives of thiazole. |

| Native Chemical Ligation | Reaction of a peptide with a C-terminal thioester with a peptide bearing an N-terminal cysteine. wikipedia.orgnih.gov | Incorporation of the thiazole moiety into peptides and proteins. |

| Hydrolysis | Cleavage of the thioester bond by water to yield a carboxylic acid and a thiol. wikipedia.org | Controlled release of a thiazole-4-carboxylic acid derivative. |

| Aminolysis | Reaction with an amine to form an amide. warwick.ac.uk | Synthesis of novel thiazole-4-carboxamides. |

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for accelerating the discovery and development of novel thiazole derivatives with desired properties. In silico methods can provide valuable insights into the electronic structure, reactivity, and biological activity of molecules like this compound, guiding experimental efforts and reducing the need for extensive trial-and-error synthesis.

Techniques such as Density Functional Theory (DFT) and molecular docking are already being applied to study thiazole derivatives. ijirt.orgacs.org DFT can be used to predict spectroscopic properties and analyze electronic structures, while molecular docking can simulate the interaction of a molecule with a biological target, such as an enzyme or receptor. ijirt.orgacs.org

Future applications of computational modeling in this compound research include:

Predicting Reactivity: Computational methods can be used to model reaction pathways and predict the regioselectivity and stereoselectivity of novel transformations.

Virtual Screening: Large libraries of virtual this compound derivatives can be screened in silico to identify candidates with high predicted activity for a specific biological target.

Structure-Activity Relationship (SAR) Studies: Computational modeling can help to elucidate the relationship between the structure of a molecule and its biological activity, providing a rational basis for the design of more potent and selective compounds. acs.orgnih.gov

Interdisciplinary Research Synergies in Agrochemistry and Chemical Biology

The versatile nature of the thiazole scaffold has led to its incorporation in a wide range of biologically active molecules, and this compound is well-positioned to contribute to further advances in the interdisciplinary fields of agrochemistry and chemical biology.

Agrochemistry: Thiazole derivatives are a well-established class of agrochemicals, with commercial products spanning insecticides, fungicides, and herbicides. researchgate.netnih.gov The development of new pesticides based on the thiazole structure is an active area of research, driven by the need for more effective and environmentally friendly crop protection solutions. acs.orgnih.gov Future research may focus on designing this compound derivatives with novel modes of action to combat resistance in pests and pathogens.

Chemical Biology: In the realm of chemical biology, this compound and related compounds can serve as valuable tools for probing biological systems. The reactivity of the thioester group towards biological nucleophiles, such as the cysteine residues in proteins, makes it a candidate for the development of covalent inhibitors or activity-based probes. researchgate.netnih.gov Furthermore, the thiazole moiety can be incorporated into fluorescent probes for the detection of biologically important analytes. nih.govresearchgate.net

| Field | Potential Application of this compound Derivatives |

| Agrochemistry | Development of novel fungicides, insecticides, or herbicides with improved efficacy and environmental profiles. researchgate.netnih.gov |

| Chemical Biology | Design of covalent inhibitors for specific enzymes, development of activity-based probes for target identification, and creation of fluorescent sensors for biological analytes. researchgate.netnih.govresearchgate.net |

Q & A

Basic: What synthetic strategies are recommended for S-methyl thiazole-4-carbothioate, and how can reaction yields be optimized?

This compound can be synthesized via nucleophilic substitution or esterification reactions. For example, thioesterification of 4-chloromethyl-thiazole derivatives with methanethiol under basic conditions (e.g., K₂CO₃ in DMF) is a common approach. Reaction optimization should focus on solvent polarity, temperature (40–60°C), and catalyst selection. Monitoring via TLC or GC ensures intermediate purity . Predictive tools like REAXYS or PISTACHIO databases can aid in route feasibility and byproduct analysis .

Advanced: How can structure-activity relationship (SAR) studies be designed to improve the bioactivity of thiazole-4-carbothioate derivatives?

SAR studies require systematic structural modifications, such as varying substituents on the thiazole ring or the carbothioate group. For instance, replacing the methyl group with halogenated or nitro substituents (as seen in derivatives like 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide) enhances interactions with biological targets. Computational docking (e.g., AutoDock Vina) paired with in vitro assays (e.g., kinase inhibition) validates hypotheses. Contradictions in bioactivity data may arise from assay variability; triplicate testing and standardized protocols (e.g., IC₅₀ determination) mitigate this .

Analytical: What techniques are critical for characterizing this compound purity and structural identity?

Key methods include:

- ¹H/¹³C NMR : Confirms substituent positions and methyl-thioester linkage. DEPT NMR distinguishes carbon types .

- GC-MS/HPLC : Detects volatile byproducts or non-volatile impurities (e.g., unreacted precursors).

- Elemental Analysis : Validates stoichiometric composition.

For batch consistency, use internal standards (e.g., 4-chloromethyl-2-dimethylamino methyl thiazole) and cross-validate with FTIR for functional groups .

Experimental Design: How should in vitro assays evaluate the anticancer potential of this compound?

Adopt a tiered approach:

Cell Viability Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 0.1–100 µM concentrations. Include a positive control (e.g., cisplatin) and vehicle control.

Mechanistic Follow-Up : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry).

Selectivity : Compare toxicity in non-cancerous cells (e.g., HEK293).

Randomized block designs, as used in agricultural studies with ASM, ensure reproducibility .

Data Contradictions: How to resolve discrepancies in reported biological activities of thiazole derivatives?

Contradictions often stem from assay conditions (e.g., serum concentration, incubation time) or compound stability. For example, hydrolytic degradation of the thioester group in aqueous media may reduce efficacy. Address this by:

- Conducting stability studies (HPLC monitoring under physiological pH/temperature).

- Replicating assays in inert atmospheres or with stabilizers (e.g., antioxidants).

Cross-reference findings with structurally analogous compounds (e.g., 4-methyl-5-thiazoleethanol derivatives) to identify trends .

Mechanistic Studies: What approaches elucidate the molecular targets of this compound?

- Proteomics : Use affinity chromatography with immobilized thiazole derivatives to capture binding proteins.

- Kinase Profiling : Screen against kinase libraries (e.g., Eurofins KinaseProfiler™).

- Metabolomics : Track cellular metabolite changes via LC-MS to identify disrupted pathways.

Contrast results with negative controls (e.g., methyl-thiazole without the carbothioate group) to isolate target-specific effects .

Stability: How to assess the shelf-life and storage conditions for this compound?

Perform accelerated stability testing:

- Thermal Stress : Store at 40°C/75% RH for 6 months; analyze degradation via GC-MS.

- Photolytic Stability : Expose to UV light (ICH Q1B guidelines) and monitor by NMR.

Use diatomaceous earth or silica gel desiccants to mitigate hydrolysis .

Toxicity: Which preclinical models are suitable for safety profiling?

- Invertebrate Models : Drosophila melanogaster for rapid genotoxicity screening.

- Rodent Studies : Acute oral toxicity (OECD 423) with histopathology on liver/kidney tissues.

- In Silico Prediction : Tools like ProTox-II estimate hepatotoxicity and carcinogenicity risks.

Compare results with structurally related impurities (e.g., process-related chlorinated byproducts) to isolate toxicity sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.